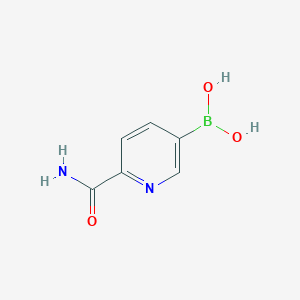
(6-Carbamoylpyridin-3-yl)boronic acid
Overview
Description
“(6-Carbamoylpyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C6H7BN2O3 and a molecular weight of 165.94200 . It is also known by the common name this compound .
Synthesis Analysis
Boronic acids, including “this compound”, are typically synthesized through the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . The synthesis of borinic acids often relies on these strategies, which have been used to build up borinic acids .Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 7 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 166.05500 .Chemical Reactions Analysis
Boronic acids, such as “this compound”, are known for their role in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Scientific Research Applications
Synthesis and Chemical Reactivity
Boronic acids, including derivatives similar to (6-Carbamoylpyridin-3-yl)boronic acid, are crucial in organic synthesis. They are used in Suzuki cross-coupling reactions, a pivotal method for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. This application is exemplified by the synthesis of novel halopyridinylboronic acids and esters, which undergo Pd-catalyzed coupling, facilitating the creation of new pyridine libraries (Bouillon et al., 2003).
Catalysis
Boronic acids serve as catalysts in various organic reactions. Their ability to form reversible covalent bonds with hydroxy groups is exploited in electrophilic and nucleophilic activation, promoting transformations into useful products under mild conditions. This catalytic capacity has been utilized in forming amides from amines, cycloadditions, and conjugate additions, showcasing boronic acids' versatility as catalysts (Hall, 2019).
Material Science and Sensing Applications
In material science, boronic acids contribute to the development of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. Cyclic esterification of aryl boronic acids with dihydric alcohols leads to compounds with significant optical properties, useful in creating long-lived RTP emitters and bright ML dyes (Zhang et al., 2018).
Biosensing and Analytical Chemistry
Boronic acids are employed in biosensing for detecting diol-containing analytes like sugars and bacteria. The reversible binding of boronic acids to diols on bacterial cell walls or saccharides allows for the development of sensors for glucose and other important biological substances. This application is evident in the use of 3-aminophenylboronic acid for bacteria detection, offering a promising approach for rapid and cost-effective analysis (Wannapob et al., 2010).
Mechanism of Action
Target of Action
Boronic acids, including this compound, are generally known to interact with various biological targets, often through the formation of reversible covalent complexes .
Mode of Action
(6-Carbamoylpyridin-3-yl)boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one attached to a boron atom and the other to a palladium atom. The boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways. This reaction is used to form carbon-carbon bonds, a fundamental process in organic chemistry . The downstream effects of this reaction depend on the specific context in which it is used.
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants involved in the reaction.
Action Environment
The action of this compound, like that of other boronic acids, is influenced by various environmental factors. For example, the Suzuki–Miyaura reaction is known to be tolerant of a wide range of reaction conditions, contributing to its broad applicability . The stability of this compound and its reactivity in the Suzuki–Miyaura reaction may be affected by factors such as temperature, pH, and the presence of other chemical species .
Safety and Hazards
The safety data sheet for “(6-Carbamoylpyridin-3-yl)boronic acid” indicates that it may be harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water or rinse thoroughly with plenty of water, respectively .
Biochemical Analysis
Biochemical Properties
(6-Carbamoylpyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming reversible covalent bonds with the active site serine residues. This interaction inhibits the enzymatic activity, making this compound a valuable tool in studying protease functions and developing protease inhibitors for therapeutic use .
Cellular Effects
In cellular contexts, this compound has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to altered gene expression and changes in cellular metabolism. For instance, the compound’s impact on protease activity can modulate the degradation of signaling proteins, thereby affecting downstream signaling events .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of target enzymes. The boronic acid moiety forms a covalent bond with the hydroxyl group of the serine residue in the enzyme’s active site. This covalent interaction inhibits the enzyme’s catalytic activity, preventing substrate processing. Additionally, this compound can influence gene expression by modulating the activity of transcription factors that are regulated by proteolytic cleavage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can maintain its inhibitory effects on proteases for several days, although gradual degradation may occur .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, adverse effects such as tissue damage and inflammation have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as chymotrypsin and trypsin, which play crucial roles in protein digestion and metabolism. By inhibiting these enzymes, this compound can alter metabolic flux and affect the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with specific targeting signals and post-translational modifications. These interactions direct the compound to particular cellular compartments, such as the cytoplasm or nucleus. The localization can affect the compound’s activity and function, as it may interact with different sets of biomolecules in distinct subcellular environments .
Properties
IUPAC Name |
(6-carbamoylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O3/c8-6(10)5-2-1-4(3-9-5)7(11)12/h1-3,11-12H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBJQMVPJJTDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727810 | |
| Record name | (6-Carbamoylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1164100-82-6 | |
| Record name | (6-Carbamoylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


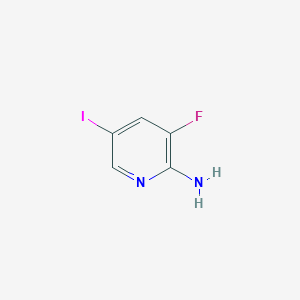

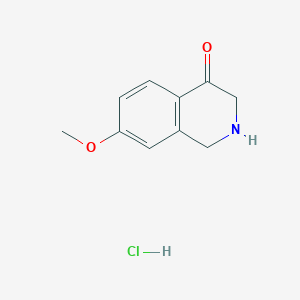

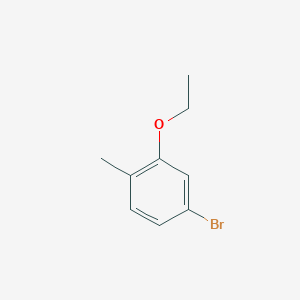
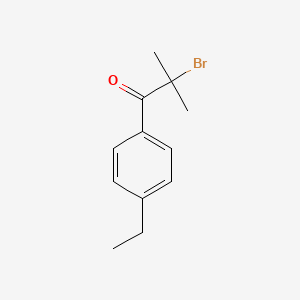
![6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442129.png)
![7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1442131.png)
![3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL](/img/structure/B1442132.png)


![4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442137.png)


